molecular formula C10H8N2S B379760 2-prop-2-ynylsulfanyl-1H-benzimidazole CAS No. 24786-40-1

2-prop-2-ynylsulfanyl-1H-benzimidazole

Cat. No.: B379760
CAS No.: 24786-40-1
M. Wt: 188.25g/mol
InChI Key: AHRGDOOVNYNGIV-UHFFFAOYSA-N
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Description

2-prop-2-ynylsulfanyl-1H-benzimidazole (CAS 24786-40-1) is a versatile benzimidazole-based building block in medicinal chemistry and anticancer drug discovery. The compound features a benzimidazole core, a privileged scaffold in pharmacology due to its structural similarity to purine-based nucleotides, which allows it to interact with a wide array of biological targets . Its specific value lies in the prop-2-ynylsulfanyl (propargyl thioether) side chain, which makes it a critical intermediate for constructing molecular hybrids via click chemistry . Recent research has utilized this compound as a precursor for synthesizing novel benzimidazole/1,2,3-triazole hybrids, which are designed as potent apoptotic antiproliferative agents and inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway . EGFR is a well-validated target in oncology, with overexpression observed in numerous malignancies, including non-small cell lung cancer and breast cancer . The benzimidazole nucleus is known to exhibit anticancer activity through multiple mechanisms, including DNA binding, induction of apoptosis, and inhibition of enzymes like tubulin polymerization and topoisomerase . This product is intended for use in laboratory research to develop and study new therapeutic compounds. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGDOOVNYNGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 2 Prop 2 Ynylsulfanyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the molecular structure of 2-prop-2-ynylsulfanyl-1H-benzimidazole, providing detailed information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the methylene (B1212753) group, and the terminal alkyne.

The benzimidazole moiety typically presents a complex pattern for its aromatic protons. Due to the tautomerism of the N-H proton in solution, the benzimidazole ring can exhibit symmetry, leading to averaged signals for the aromatic protons. nih.gov The protons on the benzene (B151609) ring are expected to appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. For related 2-substituted benzimidazoles, the aromatic protons often appear as multiplets. rsc.orgrsc.org For instance, in 2-phenyl-1H-benzimidazole, the aromatic protons of the benzimidazole ring are observed as multiplets between δ 7.15 and 7.64 ppm. rsc.org

A key signal for the propargyl group is the methylene protons (S-CH₂). These protons are expected to appear as a singlet or a finely coupled doublet. In similar structures containing a propargyl group attached to a sulfur atom, these methylene protons typically resonate in the range of δ 3.5 to 4.5 ppm. The terminal alkyne proton (C≡C-H) is another characteristic signal, which is expected to be observed as a triplet with a small coupling constant (J) due to coupling with the methylene protons, typically appearing around δ 2.0 to 3.0 ppm.

The N-H proton of the benzimidazole ring is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed downfield, sometimes above δ 12.0 ppm in solvents like DMSO-d₆. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
S-CH₂ 3.5 - 4.5 Singlet/Doublet
C≡C-H 2.0 - 3.0 Triplet

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

The benzimidazole carbons are expected to show distinct signals. The C2 carbon, bonded to the sulfur atom, is anticipated to resonate at approximately δ 150-160 ppm. In related 2-alkylthio-benzimidazoles, this carbon appears in this region. The aromatic carbons of the benzene ring typically appear between δ 110 and 145 ppm. nih.govmdpi.com Due to the potential for rapid tautomeric exchange, pairs of carbons in the benzene moiety (C4/C7 and C5/C6) may show averaged signals. nih.gov

The carbons of the propargyl group will also have characteristic chemical shifts. The methylene carbon (S-CH₂) is expected to resonate in the range of δ 20-30 ppm. The two sp-hybridized carbons of the alkyne will have distinct signals. The terminal alkyne carbon (C≡C-H) is expected around δ 70-75 ppm, while the internal alkyne carbon (C≡C-H) is anticipated to be in the range of δ 80-85 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=N) 150 - 160
Aromatic Carbons 110 - 145
S-CH₂ 20 - 30
C≡C-H 70 - 75

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound.

The spectrum is expected to show a broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole (B134444) ring, which is often involved in hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring are expected to appear around 3000-3100 cm⁻¹. researchgate.net

A sharp, weak absorption band characteristic of the terminal alkyne C≡C-H stretch is anticipated around 3300 cm⁻¹. The C≡C triple bond stretching vibration should appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected to be observed in the region of 1620-1650 cm⁻¹. researchgate.net The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 2500 Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Alkyne C≡C-H Stretch ~3300 Sharp, Weak
Alkyne C≡C Stretch 2100 - 2140 Weak to Medium
C=N Stretch 1620 - 1650 Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of the molecule under ionization. The molecular formula of this compound is C₁₀H₈N₂S, which corresponds to a molecular weight of 188.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 188. The fragmentation pattern is likely to involve the cleavage of the propargyl group and the thioether bond. A prominent fragmentation pathway would be the loss of the propargyl group (•C₃H₃), leading to a fragment ion at m/z 149, corresponding to the 2-mercaptobenzimidazole (B194830) cation. Another possible fragmentation is the cleavage of the C-S bond to give a benzimidazolyl cation and a propargylthio radical. The fragmentation of the benzimidazole ring itself can also occur, leading to characteristic ions observed in the mass spectra of other benzimidazole derivatives. nist.govnih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
188 [M]⁺ (Molecular Ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzimidazole chromophore.

The parent 1H-benzimidazole exhibits characteristic absorption bands in the ultraviolet region. nih.govnist.govresearchgate.net Typically, benzimidazole derivatives show two main absorption bands corresponding to π → π* transitions. For 1H-benzimidazole in various solvents, these bands are observed around 245 nm, 271 nm, and 278 nm. nih.gov The introduction of the propargyl-sulfanyl group at the 2-position is likely to cause a slight bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system by the sulfur atom. For instance, a study on N-Butyl-1H-benzimidazole showed an experimental absorption peak near 295 nm. nist.gov

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* ~250 - 260

Computational Investigations and Theoretical Characterization of 2 Prop 2 Ynylsulfanyl 1h Benzimidazole

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. dergipark.org.trresearchgate.net It is employed to calculate a molecule's optimized geometry, electronic properties, and spectroscopic features. For 2-prop-2-ynylsulfanyl-1H-benzimidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its intrinsic properties. nih.govmdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters As specific data is unavailable, this table illustrates the type of parameters that would be obtained from a DFT geometry optimization.

ParameterDescriptionExpected Information
Bond Lengths (Å)Distances between bonded atoms (e.g., C-N, C-S, C≡C).Provides insight into bond order and strength. For instance, the C-S and S-CH₂ bond lengths would define the geometry of the sulfide (B99878) linkage.
Bond Angles (°)Angles between three connected atoms (e.g., C-S-CH₂).Determines the local shape and steric strain around an atom.
Dihedral Angles (°)Torsional angles describing the rotation around a bond (e.g., N-C-S-CH₂).Defines the overall 3D conformation and relative orientation of the benzimidazole (B57391) ring and the propargyl group.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net Analysis of the spatial distribution of these orbitals on this compound would reveal the most probable sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. researchgate.netresearchgate.net For other benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO's location can vary depending on the substituents. dergipark.org.trnih.gov

Table 2: Frontier Molecular Orbital Energy Parameters This table exemplifies the data derived from an FMO analysis.

ParameterValue (eV)Significance
EHOMOCalculated ValueEnergy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability.
ELUMOCalculated ValueEnergy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability.
Band Gap (ΔE)Calculated ValueEnergy difference (ELUMO - EHOMO); indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecular surface. nih.gov Typically, electron-rich regions (negative potential, shown in red or yellow) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, shown in blue) are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and potentially the sulfur atom, with positive potential near the N-H proton. researchgate.netnih.gov

The Fukui function provides a more quantitative measure of the reactivity at specific atomic sites by describing how the electron density changes upon the addition or removal of an electron. It helps to pinpoint the most electrophilic and nucleophilic atoms within the molecule, complementing the qualitative information from the MEP map.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time in a condensed-phase environment, such as in a solvent or interacting with a biological macromolecule. An MD simulation of this compound, typically in a water box, would provide insights into its solvation, conformational dynamics, and the formation of intermolecular hydrogen bonds between the benzimidazole N-H group and water molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological context.

In Silico Assessment for Biological Target Interaction Potential

Given the known biological activities of benzimidazoles, it is valuable to assess the potential of this compound as a ligand for biological targets. nih.gov This is done using in silico techniques like molecular docking. In a docking study, the molecule is computationally placed into the binding site of a target protein (e.g., an enzyme or receptor) to predict its preferred binding mode and affinity. The results are often reported as a binding energy or docking score, where a more negative value suggests a stronger interaction. Potential targets for benzimidazole derivatives include enzymes like cyclooxygenase (COX) or various kinases. nih.gov Such an assessment could identify promising biological targets for this compound and guide future in vitro and in vivo testing.

Chemical Reactivity and Mechanistic Studies of 2 Prop 2 Ynylsulfanyl 1h Benzimidazole

Alkyne Reactivity: The Prop-2-ynylsulfanyl Moiety as a "Click Chemistry" Handle

The terminal alkyne functionality in the prop-2-ynylsulfanyl group of 2-prop-2-ynylsulfanyl-1H-benzimidazole serves as a highly valuable "click chemistry" handle. This allows for the facile and efficient conjugation of the benzimidazole (B57391) scaffold to a wide array of molecules through various cycloaddition and functionalization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Scope

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction between this compound and various organic azides proceeds efficiently in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. imist.ma The benzimidazole moiety itself can act as a ligand, potentially influencing the reaction kinetics. Research on related systems has shown that benzimidazole-based ligands can significantly accelerate the CuAAC reaction. nih.gov

While specific kinetic rate constants for the CuAAC of this compound are not extensively documented in the available literature, studies on analogous propargylated benzimidazoles provide valuable insights into the reaction's scope and efficiency. For instance, the reaction of a similar N-propargylated benzimidazole with a variety of aromatic azides has been shown to proceed to completion in a few hours at room temperature or with gentle heating, affording the corresponding 1,2,3-triazole-linked benzimidazoles in good to excellent yields.

The reaction conditions are generally mild and tolerant of a wide range of functional groups on the azide (B81097) partner. A typical procedure involves stirring the propargylated benzimidazole and the azide in a suitable solvent system, such as a mixture of ethanol (B145695) and water, in the presence of a copper(II) sulfate (B86663) and sodium ascorbate. imist.ma The versatility of this reaction is highlighted by the successful coupling with azides bearing both electron-donating and electron-withdrawing substituents.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition with Propargylated Benzimidazoles

Azide Reactant Reaction Time (h) Yield (%)
Phenyl azide 2 92
4-Methylphenyl azide 2.5 90
4-Chlorophenyl azide 3 88
4-Nitrophenyl azide 1.5 95
Benzyl (B1604629) azide 2 93

Note: Data is representative of typical reactions with N-propargylated benzimidazoles and may not reflect the exact results for this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Reactions

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, which is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with azides without the need for a metal catalyst. researchgate.netnih.gov

While the terminal alkyne in this compound is not strained, it can still participate in SPAAC, albeit with significantly slower kinetics compared to the reaction with a strained cyclooctyne. In this scenario, the benzimidazole-containing molecule would be functionalized with an azide to react with a cyclooctyne partner. The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne. rsc.orgchemrxiv.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism.

There is limited specific experimental data in the searched literature on the participation of this compound or its azide derivatives in SPAAC reactions. However, the general principles of SPAAC suggest that derivatization of the benzimidazole core with an azide group would enable its conjugation to various molecules functionalized with strained alkynes.

Other Alkyne Functionalization Reactions and Derivatization Strategies

Beyond cycloaddition reactions, the terminal alkyne of this compound is amenable to a variety of other functionalization reactions, further expanding its synthetic utility. These reactions allow for the introduction of diverse structural motifs at the terminus of the propargyl group.

One of the most significant reactions is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While specific examples with this compound are not prevalent in the literature, the general applicability of the Sonogashira reaction suggests its feasibility. This would allow for the direct attachment of aromatic or vinylic substituents to the alkyne, creating extended conjugated systems.

Other potential derivatization strategies for the alkyne moiety include:

Glaser-Hay coupling: A copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes.

Mannich reaction: A three-component reaction involving the alkyne, an aldehyde, and a secondary amine to yield propargylamines.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts, to yield a methyl ketone.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond to form vinyl halides.

These reactions open up a wide range of possibilities for the derivatization of this compound, enabling the synthesis of a diverse library of compounds for various applications.

Reactivity at the Benzimidazole Nitrogen (N1)

The benzimidazole ring contains two nitrogen atoms, N1 and N3. The N1 nitrogen, being a pyrrole-type nitrogen, is nucleophilic and can readily participate in various substitution reactions. chemicalbook.com

N-Alkylation and N-Acylation Reactions

N-Alkylation of the benzimidazole ring at the N1 position is a common strategy to introduce further diversity into the molecular structure. This reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base. nih.govbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of the alkylation, although alkylation at N1 is generally favored. Common bases used include sodium hydride, potassium carbonate, and triethylamine. beilstein-journals.org

While specific studies on the N-alkylation of this compound are scarce, research on similar 2-substituted benzimidazoles indicates that the reaction is generally high-yielding. derpharmachemica.com The introduction of an alkyl group at the N1 position can modulate the compound's physical and biological properties.

N-Acylation at the N1 position can be achieved by reacting the benzimidazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The N-acyl-benzimidazoles are generally stable compounds.

Electrophilic and Nucleophilic Reactivity of the Benzimidazole Ring System

The benzimidazole ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the presence of the electron-donating nitrogen atoms and the substituent at the 2-position.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic attack. The nitrogen atoms influence the electron density of the benzene ring, generally directing incoming electrophiles to the 4- and 7-positions, and to a lesser extent, the 5- and 6-positions. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions on this compound would need to be empirically determined, as the 2-prop-2-ynylsulfanyl group may also influence the regioselectivity.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the benzimidazole ring is less common and typically requires the presence of a good leaving group and/or activating electron-withdrawing groups on the ring. The C2 position is the most susceptible to nucleophilic attack, especially if a leaving group is present. chemicalbook.comijdrt.comresearchgate.net In the case of this compound, the prop-2-ynylsulfanyl group itself could potentially be displaced by a strong nucleophile under harsh conditions, although this is not a commonly reported reaction pathway.

Reaction Mechanism Elucidation for Derivatization Pathways of this compound

The derivatization of this compound offers a versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The reactivity of this molecule is primarily centered around the terminal alkyne functionality, the nucleophilic sulfur atom, and the benzimidazole ring system. Understanding the mechanistic pathways of these derivatization reactions is crucial for controlling product formation and designing new synthetic strategies. This section delves into the elucidated and proposed mechanisms for key derivatization pathways of this compound.

The primary and most extensively studied derivatization pathway for this compound and its analogs is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives.

A proposed mechanism for the CuAAC reaction involving a related N-propynylated benzimidazole provides significant insight into the pathway for the S-propynyl analog. nih.gov The catalytic cycle is believed to proceed through the following key steps:

Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the this compound. This interaction increases the acidity of the terminal proton, facilitating its removal by a base (often an amine) to form a copper(I) acetylide intermediate. The presence of the sulfur atom may influence the electron density of the alkyne, but the fundamental step of acetylide formation remains the same.

Activation of the Azide: Concurrently, the organic azide coordinates to the copper(I) center. This coordination activates the azide for the subsequent cycloaddition step.

Cycloaddition: The activated azide then undergoes a [3+2] cycloaddition with the copper acetylide. This is not a concerted pericyclic reaction but rather a stepwise process involving the formation of a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: The six-membered intermediate then undergoes ring contraction to form the more stable five-membered triazole ring, still coordinated to the copper catalyst. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

This mechanism accounts for the high regioselectivity observed in the CuAAC reaction, exclusively yielding the 1,4-isomer. The efficiency and mild conditions of this reaction make it a preferred method for elaborating the structure of this compound.

While less specifically documented for this compound itself, the Sonogashira coupling is a powerful and well-established method for the derivatization of terminal alkynes. This palladium- and copper-cocatalyzed cross-coupling reaction would involve the reaction of the terminal alkyne with aryl or vinyl halides to form substituted alkynes. The generally accepted mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

Formation of Copper Acetylide: Similar to the CuAAC mechanism, the terminal alkyne of this compound reacts with the Cu(I) cocatalyst in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The alkynyl group is transferred from copper to palladium, regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.

This pathway allows for the introduction of a wide variety of aryl and vinyl substituents at the terminus of the propargyl group, significantly expanding the chemical space accessible from this compound.

The sulfur atom in this compound is a nucleophilic center and can participate in various reactions. One such pathway involves S-alkylation followed by intramolecular cyclization. While not directly involving the alkyne, this reactivity is inherent to the 2-mercaptobenzimidazole (B194830) scaffold from which the target compound is derived. A plausible mechanism for such a transformation, based on the reaction of 2-mercaptobenzimidazole with α-haloketones, can be proposed:

S-Alkylation: The sulfur atom of the benzimidazole-2-thiolate (formed in the presence of a base) acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. In the context of this compound, this would involve further reaction at the sulfur, which is less likely unless the propargyl group is first cleaved. However, understanding the initial S-alkylation of 2-mercaptobenzimidazole with propargyl bromide is key to the synthesis of the title compound. nih.gov

Intramolecular Cyclization: Following S-alkylation with a suitable reagent containing another electrophilic site, an intramolecular cyclization can occur. For instance, if the introduced alkyl chain contains a carbonyl group, the nitrogen atom of the benzimidazole ring can act as a nucleophile, attacking the carbonyl carbon to form a new heterocyclic ring fused to the benzimidazole core. nih.gov This type of reactivity highlights the potential for complex scaffold construction starting from the 2-thio-functionalized benzimidazole.

The following table provides a summary of the key mechanistic steps in the primary derivatization pathways of this compound.

Derivatization Pathway Key Mechanistic Steps Reactants Products
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1. Formation of Copper(I) Acetylide2. Activation of Azide3. Stepwise [3+2] Cycloaddition4. Ring Contraction and ProtonolysisThis compound, Organic Azide, Cu(I) Catalyst, Base1,4-Disubstituted 1,2,3-Triazole Derivatives
Sonogashira Coupling 1. Oxidative Addition of Pd(0)2. Formation of Copper Acetylide3. Transmetalation4. Reductive EliminationThis compound, Aryl/Vinyl Halide, Pd(0) Catalyst, Cu(I) Cocatalyst, BaseAryl/Vinyl Substituted Alkyne Derivatives
S-Alkylation and Intramolecular Cyclization 1. Nucleophilic attack by sulfur2. Intramolecular nucleophilic attack by ring nitrogen2-Mercaptobenzimidazole, Dihaloalkanes or Halo-carbonyl compoundsFused Heterocyclic Systems

The elucidation of these reaction mechanisms is critical for the rational design and synthesis of novel benzimidazole derivatives with tailored properties. Further computational and experimental studies will continue to refine our understanding of these intricate chemical transformations.

Applications in Chemical Biology and Materials Science Utilizing 2 Prop 2 Ynylsulfanyl 1h Benzimidazole

Leveraging Click Chemistry for Bioconjugation and Probe Development

The terminal alkyne functionality of 2-prop-2-ynylsulfanyl-1H-benzimidazole serves as a reactive handle for "click" reactions, most notably the CuAAC reaction. organic-chemistry.org This reaction allows for the efficient and specific covalent linkage of the benzimidazole (B57391) scaffold to molecules bearing an azide (B81097) group, under mild, biocompatible conditions. sigmaaldrich.com This approach has been widely adopted for the synthesis of complex molecular architectures with diverse biological functions. nih.gov

Synthesis of Biologically Active Conjugates via Click Chemistry

A significant application of this compound lies in the synthesis of novel biologically active conjugates. Researchers have utilized this compound as a precursor to generate a library of 1,2,3-triazole-linked benzimidazole derivatives with potent anticancer activities. jchemlett.comtandfonline.comfrontiersin.org The synthesis typically involves the reaction of the propargylated benzimidazole with a variety of organic azides, catalyzed by a copper(I) source, to yield the corresponding triazole products. jchemlett.comtandfonline.com

For instance, a series of novel hybrid molecules featuring a 1,2,3-triazole-linked benzimidazole core were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). jchemlett.com Several of these compounds demonstrated significant cytotoxic activity, with IC50 values in the micromolar range, indicating their potential as lead compounds for the development of new anticancer agents. jchemlett.comtandfonline.com

Table 1: Anticancer Activity of Selected Benzimidazole-Triazole Conjugates

CompoundTarget Cell LineIC50 (µM)Reference
Compound 9eA-54920.18 ± 0.90 jchemlett.com
Compound 9bA-54925.23 ± 1.32 jchemlett.com
Compound 14eA-54923.16 ± 0.34 jchemlett.com
Compound 14bA-54928.29 ± 2.32 jchemlett.com
Compound 9eMCF-721.26 ± 0.83 jchemlett.com
Compound 9bMCF-726.37 ± 2.34 jchemlett.com
Compound 14eMCF-729.67 ± 0.49 jchemlett.com
Compound 14bMCF-730.35 ± 2.34 jchemlett.com
Compound 7aHepG-24 µg/mL tandfonline.com
Compound 7dHepG-25.3 µg/mL tandfonline.com

Development of Molecular Probes for Biological Systems

The benzimidazole scaffold is a known fluorophore, and its derivatives have been explored for the development of molecular probes. researchgate.netresearchgate.netnih.gov The conjugation of this compound to various recognition elements via click chemistry allows for the creation of targeted fluorescent probes. These probes can be designed to selectively bind to specific biomolecules or to respond to changes in their local environment, enabling the visualization and study of biological processes. nih.gov The triazole ring formed during the click reaction can also contribute to the photophysical properties of the resulting probe. researchgate.net

Engineering of Targeted Delivery Systems for Biomolecules

The principles of click chemistry are increasingly being applied to the development of sophisticated drug delivery systems. nih.govmdpi.comnih.gov The this compound can be incorporated into nanocarriers, such as nanoparticles or polymersomes, to facilitate the targeted delivery of therapeutic agents. uminho.ptrsc.org By clicking the benzimidazole-alkyne onto a targeting ligand (e.g., an antibody or a peptide) that specifically recognizes cancer cells, it is possible to create a delivery system that selectively accumulates at the tumor site, thereby enhancing the therapeutic efficacy and reducing off-target side effects. mdpi.comnih.gov

Scaffold for Novel Functional Materials

Beyond its applications in the biological realm, this compound serves as a valuable building block for the creation of novel functional materials with unique optical and electronic properties. organic-chemistry.org

Integration into Polymer Architectures and Nanostructured Materials

The terminal alkyne of this compound provides a convenient anchor point for its incorporation into polymer chains and nanostructured materials. Through click chemistry, this benzimidazole derivative can be grafted onto polymer backbones or used as a monomer in polymerization reactions. This approach allows for the precise control over the material's composition and architecture, leading to the development of functional polymers with tailored properties. Benzimidazole-containing polymers have been investigated for a variety of applications, including as ligands for catalysts and as components of organic light-emitting diodes (OLEDs).

Development of Fluorescent Chemosensors and Optical Materials

Benzimidazole derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemosensors and optical materials. researchgate.netresearchgate.netnih.gov The photophysical properties of the benzimidazole core can be fine-tuned by introducing different substituents. The conjugation of this compound with other chromophores or functional groups via click chemistry offers a modular approach to designing novel fluorescent materials. These materials can be engineered to exhibit specific responses, such as changes in fluorescence intensity or wavelength, in the presence of certain analytes, making them useful as chemosensors for the detection of metal ions or other small molecules. nih.govjohnshopkins.edu

Potential in Organic Electronic Devices (e.g., OLEDs)

The rigid, planar structure of the benzimidazole core imparts significant thermal and chemical stability, making it an attractive building block for organic electronic materials. Benzimidazole derivatives have been successfully utilized as multifunctional small organic molecules in Organic Light-Emitting Diodes (OLEDs). nih.gov In these applications, the benzimidazole moiety can serve as part of the emissive layer, contributing to the device's photophysical properties.

For instance, novel pyrene-benzimidazole hybrids have been developed as efficient blue emitters. nih.gov The design of these molecules often focuses on attaching bulky groups to the benzimidazole core to increase the amorphous character of the solid-state material. This strategy helps to disrupt crystalline packing, which can otherwise lead to aggregation-caused quenching of fluorescence and reduce the efficiency of the OLED. nih.gov

While this compound has not been specifically reported in an OLED context, its structural features suggest potential. The benzimidazole core could provide the necessary electronic and stability properties, while the terminal alkyne of the propargyl group offers a significant advantage for materials science. This group can be readily functionalized using copper-catalyzed "click chemistry" (Azide-Alkyne Cycloaddition), allowing for the modular attachment of various functionalities to tune the electronic and photophysical properties of the resulting material. This could enable the creation of tailored emitters or host materials for OLED applications.

Investigation of In Vitro Biological Target Interactions and Molecular Mechanisms

The benzimidazole ring system is a cornerstone of many biologically active compounds, capable of engaging in a wide array of interactions with biological macromolecules. Derivatives are known to target enzymes, nucleic acids, and structural proteins, leading to profound physiological effects such as antiparasitic, anticancer, and antimicrobial activities. researchgate.netnih.govnih.gov The introduction of the 2-prop-2-ynylsulfanyl group modifies the electronic and steric profile of the scaffold, potentially influencing its binding affinity and mechanism of action.

Enzyme Inhibition Studies (e.g., Topoisomerase, DHFR, Proteases, Polymerases)

Benzimidazole derivatives are recognized as potent inhibitors of various essential enzymes. Some derivatives interfere with the function of DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription. nih.gov For example, studies have shown that certain 2-substituted benzimidazoles can act as mammalian DNA topoisomerase I inhibitors. nih.gov In one study, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was identified as a potent inhibitor of topoisomerase I. nih.gov

Another key enzyme target for this class of compounds is DNA gyrase, a type II topoisomerase found in bacteria that is essential for DNA replication. Computational and synthetic studies have explored 2,5(6)-substituted benzimidazoles as potential inhibitors of the Gyrase B (GyrB) subunit of E. coli DNA gyrase. uc.pt The design of these inhibitors focuses on creating molecules that can form key hydrogen bond interactions with active site residues like Asn46 and Asp73. uc.pt

While specific inhibitory data for this compound is not available, the activity of related compounds highlights the potential of this scaffold. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by half, is a key parameter in these studies. nih.gov

CompoundTarget EnzymeOrganism/Cell LineActivity (IC₅₀)Reference
2-(p-methoxyphenyl)-1H-benzimidazole (N-heptyl derivative)AntiproliferativeMDA-MB-231 (Human Breast Cancer)16.38 µM nih.gov
2-phenyl-1H-benzimidazole (N-pentyl derivative)AntiproliferativeMDA-MB-231 (Human Breast Cancer)21.93 µM nih.gov
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleTopoisomerase IMammalianInhibition noted nih.gov

DNA/RNA Interaction Mechanisms (e.g., Intercalation, Alkylation)

The planar nature of the benzimidazole ring system allows it to interact with the helical structure of DNA. Depending on the size and nature of the substituents, these interactions can occur through different modes. nih.gov Smaller, planar derivatives can slip between the base pairs of the DNA double helix, a process known as intercalation. This disrupts the DNA structure and can interfere with replication and transcription. Larger benzimidazole-based molecules, particularly those with multiple linked rings, tend to bind in the minor or major grooves of DNA. nih.gov

Furthermore, some complex benzimidazole derivatives have been shown to induce and stabilize G-quadruplex structures, which are four-stranded DNA formations found in telomeres and gene promoter regions. rsc.orgresearchgate.net Stabilization of these structures can inhibit the activity of the enzyme telomerase, which is a target in cancer therapy.

The propargyl group in this compound introduces the possibility of another interaction mechanism: alkylation. The terminal alkyne is an electrophilic center that could potentially react with nucleophilic sites on DNA bases, forming a covalent bond. This type of irreversible interaction can lead to significant DNA damage and cellular apoptosis.

Receptor Binding and Modulation (e.g., Epigenetic Regulators, Microtubule Interactions)

One of the most significant and well-characterized molecular targets for the benzimidazole class is the structural protein tubulin. nih.gov Tubulin dimers (α- and β-tubulin) polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Many benzimidazole compounds, including the widely used anthelmintic drug albendazole (B1665689) and the fungicide carbendazim, function by binding to β-tubulin. nih.gov This binding event inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle. The failure of spindle assembly leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. This mechanism is the basis for the antiparasitic and anticancer effects of many benzimidazole derivatives. nih.govresearchgate.net Studies on fission yeast have shown that mutations in the β-tubulin protein can confer resistance to benzimidazole compounds, confirming it as the primary target. nih.gov

Anti-parasitic Mechanisms of Action (e.g., Tubulin Polymerization Interference)

The anti-parasitic activity of benzimidazoles is predominantly linked to their ability to interfere with tubulin polymerization. researchgate.netscilit.com This mechanism is particularly effective because there are often subtle structural differences between parasitic and mammalian tubulin, allowing for selective toxicity. By disrupting the parasite's cytoskeleton, these compounds inhibit motility, nutrient uptake, and cell division, leading to the parasite's death. researchgate.net

A wide range of 2-substituted benzimidazoles have been synthesized and tested against various protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Many of these derivatives, particularly those with a 2-alkylsulfanyl or 2-methoxycarbonylamino group, exhibit potent activity, often superior to standard drugs like metronidazole (B1676534) and albendazole. researchgate.netresearchgate.netnih.gov For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed strong activity against these protozoa, with IC₅₀ values in the nanomolar range. researchgate.net Although only specific derivatives were shown to directly inhibit tubulin polymerization in one study, it remains the most cited mechanism for this class of compounds. researchgate.netnih.gov

Compound ClassParasiteActivityReference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesT. vaginalisIC₅₀ values from 0.0698 to 0.1780 µM researchgate.net
2-methoxycarbonylamino-1H-benzimidazole derivativesG. lamblia, E. histolyticaMore active than Metronidazole nih.gov
1H-benzimidazole-2-yl hydrazonesT. spiralis100% effectiveness at 50 µg/mL for top compounds nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 Prop 2 Ynylsulfanyl 1h Benzimidazole Derivatives

Influence of the Prop-2-ynylsulfanyl Moiety on Molecular Activity and Selectivity

The substituent at the C2 position of the benzimidazole (B57391) ring is a critical determinant of biological activity. nih.govacs.org In the case of 2-prop-2-ynylsulfanyl-1H-benzimidazole, this position is occupied by a prop-2-ynylsulfanyl group (-S-CH₂-C≡CH), which is composed of a thioether linkage and a terminal alkyne. This moiety is not merely a placeholder but an active contributor to the molecule's interactions with biological targets.

Role of Alkyne in Specific Biological Interactions and Binding Modes

The terminal alkyne group is a highly versatile functional group in drug design. Its linear geometry and electron-rich triple bond allow for a range of specific interactions.

Covalent Inhibition: Alkynes, particularly terminal ones, can act as "warheads" for covalent inhibitors. nih.gov They can be designed to react with specific nucleophilic residues, such as cysteine or lysine, within the active site of a target protein, leading to irreversible inhibition. nih.govyoutube.com This mechanism can result in prolonged duration of action and high potency. For instance, an alkyne-containing analog of the drug ibrutinib (B1684441) has been used to study its covalent modification of off-target proteins. nih.gov

Non-Covalent Interactions: The alkyne's triple bond can participate in unique non-covalent interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov It can also act as a hydrogen bond acceptor.

Click Chemistry: In the realm of chemical biology and drug development, the alkyne group is famously utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." researchgate.netnih.gov This reaction allows for the efficient linking of the benzimidazole scaffold to other molecular fragments, creating more complex and potentially more active hybrid molecules. nih.gov

Steric and Electronic Contributions of the Thioether Linkage and Alkyne Group

The combination of the thioether linkage and the alkyne group imparts specific steric and electronic properties to the molecule.

Electronic Effects: The thioether sulfur atom influences the electronic properties of the benzimidazole ring system. The oxidation sensitivity of thioethers is dependent on the electronic and steric effects of the groups attached to the sulfur atom. nih.gov Electron-withdrawing groups, for example, can decrease the electron density on the sulfur, affecting its nucleophilicity and potential for oxidation. nih.gov The alkyne group itself is electron-withdrawing, which can modulate the reactivity of the entire prop-2-ynylsulfanyl moiety.

Steric and Conformational Effects: The thioether linkage provides a flexible spacer between the rigid benzimidazole core and the linear alkyne group. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into a specific protein binding site. However, the steric bulk of the entire substituent must be considered, as it can influence accessibility to the target site. cornell.edu The interplay between steric and electronic effects is critical; for example, the formation of a thioether-hydrogen peroxide adduct, a key step in its oxidation, is affected by both factors. nih.govmsu.edu

Impact of Substitutions on the Benzimidazole Core (N1, C2, C5, C6)

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.govnih.gov Reported SAR analyses consistently indicate that modifications at the N1, C2, C5, and C6 positions are particularly impactful. nih.gov

N1 Position: Substitution at the N1 position can significantly affect the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences cell permeability and target engagement. acs.orgacs.org For example, the introduction of a benzyl (B1604629) group at the N1 position has been shown to enhance anti-inflammatory action. nih.gov In other cases, N-alkylation can improve lipophilicity, which is crucial for penetrating lipid membranes. acs.org The presence of a positive charge on the imidazole (B134444) nitrogen, often achieved through quaternization, can increase water solubility and lead to more potent antibacterial compounds. nih.gov

C2 Position: As previously discussed, the C2 position is a key site for modulating activity. The nature of the substituent here dictates many of the compound's interactions. Studies have shown that replacing an amino group with a methylene (B1212753) group at C2 can significantly reduce activity in certain contexts, highlighting the importance of the specific functional groups present. nih.gov

C5 and C6 Positions: These positions on the benzene (B151609) ring portion of the scaffold offer another avenue for tuning activity. The introduction of different functional groups here can alter the electronic distribution of the entire ring system and provide additional points of interaction with a biological target. For instance, in one study, a nitro group at C5 led to pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5), whereas an amino or methyl group at the same position resulted in a complete loss of activity. nih.gov In another series of compounds, 5,6-dimethyl substitution was found to have a positive effect on α-amylase inhibition. nih.gov Conversely, a 5-nitro substitution did not seem to actively participate in inhibiting the same enzyme. nih.gov The effect of substitution is highly context-dependent; a fluoro group at C5 was found to be more important for activity than a chloro group in one study, possibly due to its higher electronegativity and smaller size. nih.gov

The following table summarizes the general influence of substitutions at these key positions based on findings from various studies on benzimidazole derivatives.

PositionType of Substituent/ModificationObserved Influence on ActivityReference
N1Benzyl groupEnhances anti-inflammatory action nih.gov
N1Alkyl chainsImproves lipophilicity for better membrane penetration acs.org
C2Thio-linked groups (e.g., anacardic acid)Can confer high selectivity for specific enzymes (e.g., COX-2) nih.gov
C5Nitro group (NO₂)Pronounced CDK-inhibitory activity nih.gov
C5Amino (NH₂) or Methyl (CH₃) groupLoss of CDK-inhibitory activity nih.gov
C5/C6Electron-rich or -poor groupsActivity is highly dependent on the nature of the group nih.gov
C5Fluoro group (F)Stronger α-amylase inhibition compared to Chloro (Cl) nih.gov

Computational Approaches in SAR Derivation and Prediction

To navigate the complex relationship between chemical structure and biological function, computational methods have become indispensable tools in modern drug design. These approaches allow for the rational design of new derivatives and provide insights into their potential mechanisms of action before synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds and highlight the key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern activity. biointerfaceresearch.comijpsr.com

Several QSAR studies have been performed on benzimidazole derivatives to elucidate the structural requirements for various biological activities, including antibacterial and antiviral effects. nih.govbiointerfaceresearch.com For example, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa successfully developed models that could predict antibacterial activity. nih.gov Another study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as antiviral agents used QSAR to create a predictive model for designing new compounds against enteroviruses. biointerfaceresearch.com These models often reveal that descriptors related to molecular shape, electronic properties (like polarizability), and hydrophobicity are crucial for activity. ijpsr.com

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the protein or receptor). tandfonline.comijpsr.com This technique provides a three-dimensional view of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. nih.govacs.org

Docking studies are frequently employed to understand the SAR of benzimidazole derivatives. tandfonline.combenthamdirect.comresearchgate.net For instance, docking simulations of benzimidazole derivatives into the active site of enzymes like topoisomerase II and DNA gyrase have helped to rationalize their antibacterial activity. tandfonline.com In a study of benzimidazole derivatives as potential antitubercular agents, molecular docking into the M. tuberculosis KasA protein showed that the most active compounds had the highest binding energies, and it identified specific hydrogen bond interactions between the benzimidazole moiety and amino acid residues like Glu199 and Gly117. nih.gov Similarly, docking has been used to identify benzimidazole-thiadiazole hybrids as inhibitors of the fungal enzyme 14-α demethylase (CYP51), where the thiadiazole core was found to interact with the enzyme's heme group. acs.org These computational insights are invaluable for optimizing lead compounds to improve their binding affinity and selectivity.

Rational Design Strategies for Optimizing Functionality and Target Specificity

The rational design of novel derivatives of this compound aims to enhance their biological efficacy, selectivity, and pharmacokinetic properties. These strategies are largely guided by the extensive SAR data available for the broader class of benzimidazole compounds, which underscores the importance of modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole core. nih.govnih.gov

Key Modification Sites and Their Impact on Bioactivity:

The core structure of this compound offers several key positions for chemical modification to modulate its biological activity. These include the benzimidazole ring itself, the nitrogen atom at position 1 (N-1), and the propargylthio group at position 2 (C-2).

N-1 Position: Alkylation or arylation at the N-1 position of the benzimidazole ring is a common strategy to enhance lipophilicity and, consequently, cell membrane permeability. nih.gov For instance, the introduction of benzyl groups at the N-1 position has been shown to be beneficial for certain biological activities. nih.gov The length and nature of the alkyl chain at N-1 can significantly influence the potency of the compound. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that increasing the carbon chain length beyond a certain point can negatively impact antifungal potency. nih.gov

C-2 Position: The substituent at the C-2 position plays a crucial role in defining the compound's interaction with its biological target. The propargylthio moiety in this compound is of particular interest due to the reactivity of the terminal alkyne. This group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, which can be utilized for bioconjugation or to synthesize more complex molecules like 1,2,3-triazole hybrids. The sulfur linkage provides flexibility and can influence the orientation of the propargyl group within a target's binding site.

Bioisosteric Replacement Strategies:

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.comresearchgate.net For this compound derivatives, several bioisosteric replacements can be envisioned to fine-tune their properties.

Propargyl Group Analogs: The terminal alkyne of the propargyl group can be replaced with other functional groups to explore different interactions. For instance, a nitrile group (-C≡N) can act as a hydrogen bond acceptor and has a similar linear geometry. Replacing the propargyl group with other small alkyl or cycloalkyl groups can probe the steric requirements of the binding site.

Thioether Linkage Modification: The sulfur atom in the thioether linkage can be replaced with an oxygen atom (ether) or a methylene group (-CH2-) to assess the impact of the linker's electronic properties and flexibility on activity.

Benzimidazole Core Analogs: The benzimidazole core itself can be replaced with other heterocyclic systems like benzothiazole (B30560) or indole (B1671886) to create structurally related compounds with potentially different biological activities and selectivities. benthamscience.com

The following table summarizes general SAR findings for benzimidazole derivatives that can guide the rational design of novel this compound analogs.

Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity
N-1 Alkyl, BenzylCan enhance lipophilicity and cell permeability. nih.gov Chain length is often critical for optimal activity. nih.gov
C-2 Aryl, HeteroarylGreatly influences target specificity and potency. researchgate.net
Thioalkyl (unsaturated)The nature of the unsaturated bond (e.g., alkyne) can be crucial for specific interactions or further functionalization.
C-5 / C-6 Electron-withdrawing (e.g., -NO2, -Cl)Can enhance activity in certain classes of compounds (e.g., topoisomerase inhibitors). benthamscience.com
Electron-donating (e.g., -OCH3)Can modulate binding affinity and pharmacokinetic properties. nih.gov

Target-Specific Design:

The rational design of derivatives also involves considering the specific biological target. For instance, if the target is a protein kinase, modifications would be aimed at optimizing interactions with the ATP-binding pocket. If the compound is intended as a DNA-binding agent, modifications would focus on enhancing interactions with the DNA minor groove. nih.gov Computational methods, such as molecular docking, can be employed to predict the binding modes of designed analogs and prioritize their synthesis. nih.gov

For example, in the design of novel anticancer agents, bisbenzimidazoles have been investigated as DNA minor groove-binding ligands. nih.gov The rational design of these molecules involves optimizing the curvature of the molecule to match the DNA minor groove and introducing substituents that can form specific hydrogen bonds with the DNA base pairs. While this compound is not a bisbenzimidazole, the principles of shape complementarity and specific interactions are universally applicable in rational drug design.

Conclusion and Future Directions in 2 Prop 2 Ynylsulfanyl 1h Benzimidazole Research

Synthesis of Current Research Trajectories and Key Discoveries

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. nih.govrsc.org Research into 2-prop-2-ynylsulfanyl-1H-benzimidazole and related compounds has primarily revolved around their synthesis and evaluation for various biological effects. A key feature of this compound is the propargyl group attached to the sulfur atom, which allows for further molecular exploration and modification through click chemistry.

Key discoveries have highlighted the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain benzimidazole derivatives have shown significant activity against various bacterial and fungal strains. nih.gov In the realm of oncology, researchers have synthesized benzimidazole-triazole derivatives that exhibit cytotoxic effects against cancer cell lines and act as topoisomerase I inhibitors. nih.gov The versatility of the benzimidazole nucleus allows for the development of compounds with a broad spectrum of pharmacological properties, including antiviral, antiprotozoal, and antihypertensive effects. nih.govresearchgate.net

A significant focus of current research is on understanding the structure-activity relationships (SAR) of these derivatives. By systematically altering different parts of the molecule, scientists can identify the structural components crucial for their biological actions, paving the way for the design of more potent and selective therapeutic agents. nih.gov

Identification of Research Gaps and Emerging Opportunities

Furthermore, while the broad-spectrum activity of benzimidazole derivatives is well-documented, the precise molecular mechanisms of action for many of these compounds remain to be fully elucidated. nih.gov A deeper understanding of their molecular targets and pathways is essential for rational drug design and development.

The presence of the propargyl group offers a significant opportunity for the application of click chemistry. This can be exploited to create novel bioconjugates, labeling agents for biomolecules, and advanced materials. This synthetic versatility opens up avenues for developing new diagnostic and therapeutic tools.

Additionally, the exploration of these compounds in other therapeutic areas beyond antimicrobial and anticancer applications is an emerging opportunity. Their potential in treating neurodegenerative diseases, for example, remains largely unexplored.

Future Prospects for Novel Applications in Interdisciplinary Fields

The unique structural features of this compound position it as a valuable molecule for interdisciplinary research. In the field of chemical biology , its capacity for click chemistry makes it an excellent tool for chemical proteomics and activity-based protein profiling to identify new cellular targets.

In materials science , incorporating this compound into polymers could lead to the development of novel materials with enhanced antimicrobial properties, such as coatings for medical devices to prevent biofilm formation.

The convergence of nanotechnology and medicine also presents exciting possibilities. Conjugating derivatives of this compound to nanoparticles could enable targeted drug delivery, thereby increasing therapeutic efficacy and reducing side effects.

Moreover, the development of fluorescent probes based on the benzimidazole scaffold is a promising area. By attaching a fluorophore, it may be possible to create sensors for detecting specific ions or biomolecules, with applications in diagnostics and environmental monitoring.

Q & A

Advanced Research Question

  • DFT/B3LYP modeling : Calculates HOMO-LUMO gaps to assess redox activity. For 2-[(2-sulfanyl-1H-benzimidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, a HOMO energy of -5.42 eV suggests nucleophilic reactivity .
  • Molecular docking : Tools like AutoDock Vina simulate binding to therapeutic targets (e.g., kinases or DNA helicases) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

How do structural modifications influence the biological activity of benzimidazole derivatives?

Advanced Research Question

  • Substituent effects : Introducing -SO₂ or -CF₃ groups enhances antimicrobial activity by increasing electronegativity .
  • Hybrid scaffolds : Coupling with triazole-thiazole moieties (e.g., compound 9c) improves anticancer potency via dual kinase inhibition .
  • Stereoelectronic tuning : Prop-2-ynyl groups enhance π-π stacking with DNA bases, as seen in antiviral studies .

Table 2 : Bioactivity of Selected Derivatives

CompoundIC₅₀ (μM)Target
9c (Br-substituted)0.89EGFR Kinase
1-(Prop-2-ynyl)2.1HIV-1 Reverse Transcriptase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.